2-((4-Methoxy-2,5-dimethylphenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
2-((4-Methoxy-2,5-dimethylphenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline is an organic compound that belongs to the class of sulfonyl isoquinolines. This compound is characterized by the presence of a sulfonyl group attached to a tetrahydroisoquinoline core, which is further substituted with a methoxy group and two methyl groups on the phenyl ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Methoxy-2,5-dimethylphenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline typically involves the following steps:
Formation of the Tetrahydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroisoquinoline core.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions, where the tetrahydroisoquinoline core reacts with a sulfonyl chloride in the presence of a base.
Substitution on the Phenyl Ring: The methoxy and methyl groups can be introduced through electrophilic aromatic substitution reactions, where the phenyl ring undergoes substitution reactions with appropriate reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
2-((4-Methoxy-2,5-dimethylphenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring and the tetrahydroisoquinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-((4-Methoxy-2,5-dimethylphenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of various chemical products.
Mechanism of Action
The mechanism of action of 2-((4-Methoxy-2,5-dimethylphenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The sulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity. The tetrahydroisoquinoline core can interact with receptors and ion channels, modulating their function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
- 2-((4-Methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline
- 2-((4-Methylphenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline
- 2-((4-Methoxy-2-methylphenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline
Uniqueness
2-((4-Methoxy-2,5-dimethylphenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of both methoxy and dimethyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of these substituents with the sulfonyl group and the tetrahydroisoquinoline core provides a distinct structure that can interact with various molecular targets in unique ways.
Biological Activity
2-((4-Methoxy-2,5-dimethylphenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline (CAS Number: 1040673-75-3) is a sulfonamide derivative of tetrahydroisoquinoline that has garnered attention for its potential biological activities. This compound's unique structure, characterized by a tetrahydroisoquinoline core and a methoxy-substituted aromatic sulfonyl group, suggests a range of pharmacological properties. This article reviews the biological activity of this compound based on diverse sources, including synthesis methods, biological assays, and case studies.
The molecular formula of this compound is C18H25N3O5S, with a molecular weight of 395.5 g/mol. The compound's structure allows for various interactions within biological systems, making it a candidate for further pharmacological exploration.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of sulfonamide derivatives. For instance, compounds similar to this compound have demonstrated promising results against various cancer cell lines:
Compound | Cell Line | IC50 (μM) | Reference |
---|---|---|---|
Compound A | A-549 (lung cancer) | 0.02 | |
Compound B | MCF7 (breast cancer) | 0.04 | |
Compound C | HCT-116 (colon cancer) | 0.06 |
These findings suggest that the sulfonamide moiety may enhance the cytotoxicity of these compounds against cancer cells.
The mechanism by which this compound exerts its biological effects may involve multiple pathways:
- Inhibition of Enzymes : Similar compounds have been shown to inhibit specific kinases involved in cancer progression.
- Induction of Apoptosis : Studies indicate that these compounds can trigger apoptotic pathways in cancer cells.
- Antioxidant Activity : The presence of methoxy groups may contribute to radical scavenging properties.
Study 1: Synthesis and Evaluation
A study conducted by researchers synthesized various sulfonamide derivatives and evaluated their biological activity. The results indicated that modifications on the phenyl ring significantly influenced the anticancer activity and selectivity towards different cell lines. The study concluded that the introduction of electron-donating groups like methoxy enhanced the overall activity against tumor cells .
Study 2: Structure-Activity Relationship (SAR)
Another investigation focused on the structure-activity relationship of tetrahydroisoquinoline derivatives. It was found that the sulfonyl group plays a crucial role in enhancing solubility and bioavailability while maintaining cytotoxic effects against cancer cells . This underscores the importance of chemical modifications in developing effective therapeutic agents.
Properties
IUPAC Name |
2-(4-methoxy-2,5-dimethylphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3S/c1-13-11-18(14(2)10-17(13)22-3)23(20,21)19-9-8-15-6-4-5-7-16(15)12-19/h4-7,10-11H,8-9,12H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHCBNEDJKVFQOG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)N2CCC3=CC=CC=C3C2)C)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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